molecular formula C8H11Cl2NO3S2 B14898544 2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide

2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide

Cat. No.: B14898544
M. Wt: 304.2 g/mol
InChI Key: MIYIDGHAODBHOS-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide is a chemical compound with the molecular formula C8H11Cl2NO3S2 and a molecular weight of 304.21 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a sulfonamide group, which is further substituted with a 3-hydroxy-2-methylpropyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide involves several steps. One common method includes the reaction of 2,5-dichlorothiophene with sulfonamide derivatives under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development purposes .

Chemical Reactions Analysis

2,5-Dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring structure allows for interactions with various biological molecules, contributing to its overall effects .

Properties

Molecular Formula

C8H11Cl2NO3S2

Molecular Weight

304.2 g/mol

IUPAC Name

2,5-dichloro-N-(3-hydroxy-2-methylpropyl)thiophene-3-sulfonamide

InChI

InChI=1S/C8H11Cl2NO3S2/c1-5(4-12)3-11-16(13,14)6-2-7(9)15-8(6)10/h2,5,11-12H,3-4H2,1H3

InChI Key

MIYIDGHAODBHOS-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=C(SC(=C1)Cl)Cl)CO

Origin of Product

United States

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